molecular formula C13H11F2N B1406181 4-(3,5-Difluorobenzyl)-phenylamine CAS No. 1519363-80-4

4-(3,5-Difluorobenzyl)-phenylamine

Cat. No.: B1406181
CAS No.: 1519363-80-4
M. Wt: 219.23 g/mol
InChI Key: RDYPCTUWNRPCNV-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzyl)-phenylamine is an organic compound that features a phenylamine structure with a 3,5-difluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorobenzyl)-phenylamine typically involves the reaction of 3,5-difluorobenzyl bromide with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorobenzyl)-phenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include substituted phenylamines, nitroso or nitro derivatives, and biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorobenzyl)-phenylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of thrombin by binding to the active site of the enzyme, thereby preventing the conversion of fibrinogen to fibrin . This interaction is facilitated by the presence of the difluorobenzyl group, which enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzylamine
  • 4-(2,4-Difluorobenzyl)-phenylamine
  • 4-(3,4-Difluorobenzyl)-phenylamine

Uniqueness

4-(3,5-Difluorobenzyl)-phenylamine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which influences its chemical reactivity and biological activity. This positioning enhances its ability to interact with specific molecular targets, making it a valuable compound in drug development and material science .

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPCTUWNRPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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